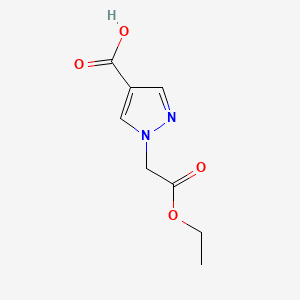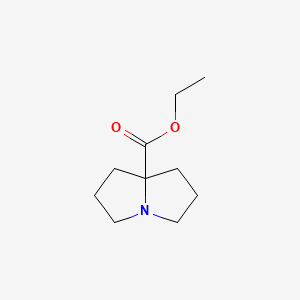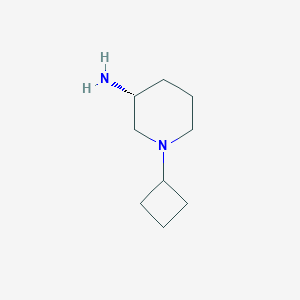![molecular formula C11H9BrN2O B8183894 3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine](/img/structure/B8183894.png)
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine is a heterocyclic compound that features a unique fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and bromination steps. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like potassium hydroxide (KOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis to an industrial scale would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex fused ring systems .
Scientific Research Applications
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as DNA and proteins.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds also feature a pyrano ring fused with a pyrimidine ring and are studied for their anticancer properties.
Uniqueness
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine is unique due to its specific bromine substitution, which can significantly influence its reactivity and biological activity. This substitution allows for further functionalization, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-7-3-8-6-15-2-1-10(8)14-11(7)13-5-9/h3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLGOMAUQFNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC3=CC(=CN=C3N=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B8183848.png)

![[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B8183855.png)


![[1-Cyclopropyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B8183866.png)

![Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8183887.png)
![3-bromo-7,7-difluoro-8,9-dihydro-6H-benzo[b][1,8]naphthyridine](/img/structure/B8183902.png)
![3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B8183908.png)



